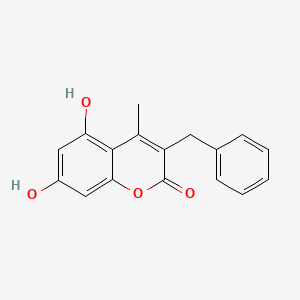

3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-benzyl-5,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-13(7-11-5-3-2-4-6-11)17(20)21-15-9-12(18)8-14(19)16(10)15/h2-6,8-9,18-19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYMHVBZOSPIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with benzyl halides in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form dihydro derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl group can yield dihydro derivatives .

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one exhibits significant antioxidant activity. It protects cells from oxidative stress by scavenging free radicals and modulating cellular signaling pathways. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been shown to inhibit myeloperoxidase activity, a key enzyme involved in inflammatory responses. In animal models, it demonstrated anti-inflammatory effects comparable to standard drugs like Diclofenac, making it a candidate for treating inflammatory conditions .

Anticancer Potential

Preliminary studies suggest that this coumarin derivative may possess anticancer properties. It has been tested for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The compound's mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignancies .

Pharmaceutical Applications

Drug Development

Due to its diverse pharmacological properties, this compound is being explored as a lead compound in drug development. Its potential applications include treatments for cancer, Alzheimer's disease, and other chronic conditions .

Combination Therapies

Research has indicated that when combined with other chemotherapeutic agents, such as Taxol or 5-Fluorouracil, this compound exhibits synergistic effects that enhance the overall efficacy of cancer treatment protocols. This combination approach could lead to improved outcomes in patients with resistant forms of cancer .

Industrial Applications

Cosmetics and Personal Care Products

The antioxidant and anti-inflammatory properties of this compound make it a valuable ingredient in cosmetics and personal care products. It is used for its skin-protective effects and potential to reduce inflammation associated with skin conditions .

Food Industry

In the food industry, this coumarin derivative is investigated for its potential as a natural preservative due to its antioxidant properties. It can help extend the shelf life of food products by preventing oxidative degradation.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are believed to be due to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway .

Comparison with Similar Compounds

The structural and functional variations among chromenone derivatives significantly impact their physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogues

a. 5,7-Dihydroxy-4-methyl-2H-chromen-2-one (CAS 2107-76-8)

- Structure : Lacks the 3-benzyl group.

- Molecular Weight : 192.17 vs. 298.28 (target compound).

- Key Differences : The absence of the benzyl group reduces steric bulk and lipophilicity. This simpler structure may exhibit lower membrane permeability and altered binding affinities compared to the benzyl-substituted derivative .

b. 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one (CAS 22649-27-0)

- Structure : Chlorine replaces the benzyl group at position 3.

- Key Differences : The electron-withdrawing chlorine atom increases polarity and may enhance stability via inductive effects. This substitution could alter reactivity in nucleophilic environments compared to the benzyl group .

c. 3-Benzyl-5,7-dimethoxychroman-4-ol (Acta Cryst. E67, o703)

- Structure : Chroman-4-ol (saturated ring) with methoxy groups at positions 5 and 6.

- Key Differences: Methoxy groups reduce hydrogen-bonding capacity, decreasing aqueous solubility. The saturated ring (chroman vs.

d. 5,7-Dihydroxy-3-(4-hydroxybenzyl)-2,3-dihydro-4H-chromen-4-one (CAS 107585-77-3)

- Structure : 4-Hydroxybenzyl substitution and a saturated 2,3-dihydro ring.

- Key Differences: The additional hydroxyl on the benzyl group increases polarity.

Physicochemical Properties

| Compound | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP (XLogP3) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | 298.28 | 2 (5,7-OH) | 4 | ~2.5 (est.) | 3-Benzyl, 4-methyl |

| 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | 192.17 | 2 | 4 | 1.8 | None at position 3 |

| 3-Chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one | 226.61 | 2 | 4 | 2.0 | 3-Chloro |

| 3-Benzyl-5,7-dimethoxychroman-4-ol | 316.35 | 1 (4-OH) | 3 | 3.2 | 5,7-Methoxy, saturated ring |

Notes:

- The benzyl group in the target compound increases logP, suggesting higher lipophilicity compared to non-benzylated analogs.

- Methoxy substitution (as in 3-Benzyl-5,7-dimethoxychroman-4-ol) reduces hydrogen-bond donors, lowering solubility .

Biological Activity

3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, exhibits a variety of biological activities due to its unique chemical structure. This compound is characterized by a benzyl group at the 3-position, hydroxyl groups at the 5 and 7 positions, and a methyl group at the 4-position on the chromen-2-one scaffold. Coumarins are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage. The compound's hydroxyl groups enhance its capacity to donate electrons and neutralize reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. In vitro studies demonstrate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action is particularly beneficial in conditions characterized by chronic inflammation .

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. It induces apoptosis in cancer cells through the modulation of signaling pathways such as MAPK/ERK. In vitro tests reveal that it effectively reduces cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) carcinoma cells . The cytotoxicity profile is summarized in the table below:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MCF-7 | 0.6 | High |

| HCT116 | 3 | Moderate |

| HeLa | 12 | Moderate |

| CEM (T-Lymphocyte) | >50 | Low |

The biological effects of this compound are primarily mediated through its interaction with various molecular targets:

- Antioxidant Mechanism : The compound scavenges free radicals due to the presence of hydroxyl groups, reducing oxidative stress.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits metabolic pathways critical for bacterial survival.

- Anti-inflammatory Mechanism : It inhibits the expression of inflammatory mediators by blocking specific signaling pathways.

- Anticancer Mechanism : Induces apoptosis in cancer cells through modulation of cell cycle regulators and apoptotic factors.

Study 1: Antioxidant Activity

A study conducted by researchers demonstrated that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress . The findings suggest its potential application in preventing oxidative damage in various diseases.

Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Study 3: Anti-cancer Properties

A recent investigation into the anticancer effects revealed that treatment with this compound led to a dose-dependent decrease in viability of MCF-7 cells, with an IC50 value of 0.6 μM, highlighting its potency as a therapeutic agent in breast cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenols and β-keto esters or malonic acid derivatives. For example, outlines a solid-phase synthesis using malonic acid and phenol derivatives in the presence of phosphorous oxychloride and zinc chloride. Optimization involves adjusting reaction temperature (80–120°C), stoichiometry of benzyl-protecting groups, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is X-ray crystallography applied to determine the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection uses a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement employs SHELXL (space group determination, R-factor < 0.05) to resolve the benzyl and methyl substituents’ positions .

Q. Which spectroscopic techniques are critical for identifying functional groups in this chromenone derivative?

- Methodological Answer :

- FT-IR : Confirms hydroxyl (3100–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) groups.

- NMR : ¹H NMR (DMSO-d6) identifies benzyl protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms the chromenone backbone (δ 160–180 ppm for carbonyl) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to accelerate cyclization.

- Protection/Deprotection : Use benzyl groups to protect hydroxyls during synthesis, followed by hydrogenolysis (Pd/C, H₂) for deprotection .

- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water gradient) to monitor purity (>98%) and isolate by-products .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antioxidant effects)?

- Methodological Answer :

- Comparative Assays : Conduct parallel studies using standardized models (e.g., DPPH for antioxidant activity, DBH inhibition assays for enzyme targeting).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl vs. phenyl groups) to isolate specific bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to DBH (PDB: 2QCT). Focus on hydrogen bonding (hydroxyl groups) and hydrophobic interactions (benzyl group).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How to address by-product formation during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC (silica gel 60 F₂₅₄) at 30-minute intervals to detect intermediates.

- By-Product Isolation : Employ preparative HPLC (C18 column, 70:30 methanol/water) to separate and characterize undesired products (e.g., open-chain intermediates) .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.